molecular formula C7H8N2O3 B8742412 2-(2-oxopyrimidin-1-yl)propanoic acid CAS No. 953720-72-4

2-(2-oxopyrimidin-1-yl)propanoic acid

Cat. No.: B8742412
CAS No.: 953720-72-4
M. Wt: 168.15 g/mol
InChI Key: OVEGTCZEHPXBMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-oxopyrimidin-1-yl)propanoic acid is a chemical compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol . It is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxopyrimidin-1-yl)propanoic acid typically involves the reaction of pyrimidine derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of a pyrimidine derivative with an α-keto acid, followed by cyclization to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimization for yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-oxopyrimidin-1-yl)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted pyrimidine derivatives .

Scientific Research Applications

2-(2-oxopyrimidin-1-yl)propanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-oxopyrimidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-oxopyrimidin-1-yl)propanoic acid is unique due to its specific pyrimidine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

953720-72-4

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

2-(2-oxopyrimidin-1-yl)propanoic acid

InChI

InChI=1S/C7H8N2O3/c1-5(6(10)11)9-4-2-3-8-7(9)12/h2-5H,1H3,(H,10,11)

InChI Key

OVEGTCZEHPXBMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1C=CC=NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2-hydroxypyrimidine hydrochloride (1.27 g, 9.54 mmol) was added 5 N sodium hydroxide solution (5.7 mL) followed by (2S)-2-bromopropanoic acid (0.95 mL, 11 mmol). The reaction mixture was heated at 80° C. for 4 h. After cooled down to ambient temperature, it was neutralized with 2N hydrochloric acid (4.8 mL) and then directly purified by reverse phase HPLC (TMC Pro-Pac C18; 0-50% 0.1% trifluoroacetic acid in acetonitrile/0.1% trifluoroacetic acid in water gradient). Removal of the volatiles in vacuo afforded the title compound as a white solid. LC/MS 169.1 (M+1).
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step Two
Quantity
4.8 mL
Type
reactant
Reaction Step Three

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